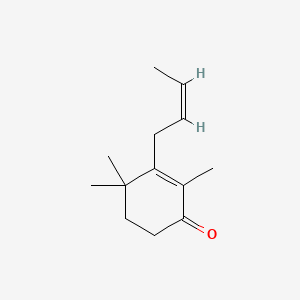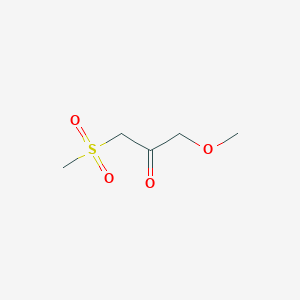![molecular formula C8H18N4O3Si B13782392 N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine CAS No. 164007-84-5](/img/structure/B13782392.png)
N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine is a versatile organosilane compound that combines the properties of guanidine and silane groups. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a wide range of applications, including surface modification, polymer chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine typically involves the reaction of cyanamide with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Cyanamide with 3-(trimethoxysilyl)propylamine:
Industrial Production Methods
In industrial settings, the production of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for surface modification applications.
Substitution: The guanidine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
-
Hydrolysis
Reagents: Water or aqueous solutions
Conditions: Ambient temperature, neutral or slightly acidic pH
Products: Silanol groups
-
Condensation
Reagents: Silanol groups
Conditions: Elevated temperature, presence of catalysts (e.g., acids or bases)
Products: Siloxane bonds
-
Substitution
Reagents: Electrophiles (e.g., alkyl halides)
Conditions: Solvent (e.g., ethanol), temperature (e.g., 25-60°C)
Products: Substituted guanidine derivatives
Applications De Recherche Scientifique
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine has a wide range of scientific research applications:
Chemistry: Used as a coupling agent for surface modification of materials, enhancing adhesion and compatibility between different phases.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensing and diagnostic applications.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine involves the interaction of its functional groups with target molecules or surfaces. The trimethoxysilyl group undergoes hydrolysis and condensation to form strong siloxane bonds with substrates, while the guanidine group can engage in hydrogen bonding and electrostatic interactions with various molecules. These interactions contribute to the compound’s effectiveness in surface modification and functionalization applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a guanidine group.
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate: Contains a trithiocarbonate group instead of a guanidine group.
Uniqueness
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine is unique due to the presence of both guanidine and silane functional groups. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
164007-84-5 |
|---|---|
Formule moléculaire |
C8H18N4O3Si |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
1-cyano-2-(3-trimethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C8H18N4O3Si/c1-13-16(14-2,15-3)6-4-5-11-8(10)12-7-9/h4-6H2,1-3H3,(H3,10,11,12) |
Clé InChI |
NUXVCNSXHDUQRA-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN=C(N)NC#N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
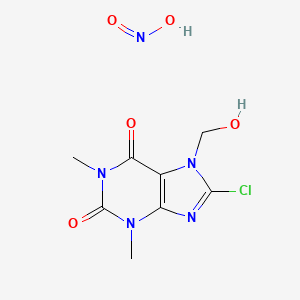

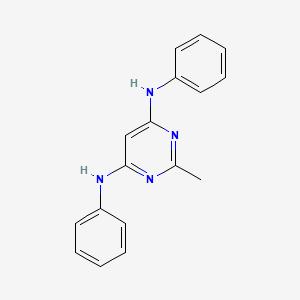
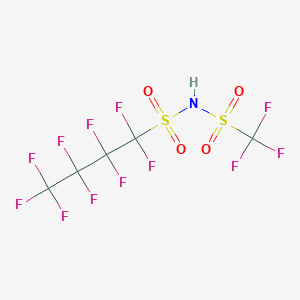
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)

